1-methoxy-2-{[4-(phenylsulfonyl)benzyl]oxy}benzene
Overview
Description
“1-methoxy-2-{[4-(phenylsulfonyl)benzyl]oxy}benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with six carbon atoms joined in a planar ring, with alternating single and double bonds . The compound also contains a methoxy group (OCH3), a phenylsulfonyl group (C6H5SO2), and a benzyl group (C6H5CH2) attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the methoxy, phenylsulfonyl, and benzyl groups onto the benzene ring . The exact synthesis pathway would depend on the specific conditions and reagents used. For example, a methoxy group can be introduced by reactions involving electrophilic aromatic substitution . The phenylsulfonyl and benzyl groups might be introduced through similar mechanisms .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a benzene ring, with the methoxy, phenylsulfonyl, and benzyl groups attached at specific positions . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents present . The benzene ring in the molecule can undergo electrophilic aromatic substitution reactions . The methoxy, phenylsulfonyl, and benzyl groups can also participate in various reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .
Mechanism of Action
Safety and Hazards
Future Directions
Future research on “1-methoxy-2-{[4-(phenylsulfonyl)benzyl]oxy}benzene” could involve exploring its potential applications in various fields, such as medicine, materials science, or chemical synthesis . This could involve studying its reactivity with other compounds, its biological activity, or its physical properties .
Properties
IUPAC Name |
1-[[4-(benzenesulfonyl)phenyl]methoxy]-2-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4S/c1-23-19-9-5-6-10-20(19)24-15-16-11-13-18(14-12-16)25(21,22)17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSMBADFZBTDHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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